molecular formula C12H11F2N3O2 B2987937 N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014028-50-2

N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2987937
CAS No.: 1014028-50-2
M. Wt: 267.236
InChI Key: OCYRZJKRWCWLSW-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a difluorophenyl group, a methoxy group, and a carboxamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new materials and catalysts.

Biology: In biological research, N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate cellular processes and interactions.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industry, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2,5-dibromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2,5-difluorophenyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness: N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific fluorine atoms, which can significantly influence its chemical and biological properties compared to its chloro- and bromo-substituted analogs

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-5-7(13)3-4-9(10)14/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRZJKRWCWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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